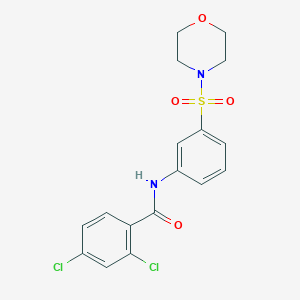![molecular formula C21H23N3O6 B213949 METHYL 2-[({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHOXYBENZOATE](/img/structure/B213949.png)
METHYL 2-[({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHOXYBENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate is a complex organic compound that features a pyrazole ring, a furan ring, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHOXYBENZOATE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by condensing acetylacetone with hydrazine to form 3,5-dimethylpyrazole.
Attachment of the furan ring: The pyrazole derivative is then reacted with a furan-2-carboxylic acid derivative under appropriate conditions to form the furoyl-pyrazole intermediate.
Formation of the benzoate ester: The final step involves the esterification of the furoyl-pyrazole intermediate with 4,5-dimethoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups on the benzoate ester can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can yield an amine .
Wissenschaftliche Forschungsanwendungen
Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of METHYL 2-[({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The furan and benzoate ester moieties can also contribute to the compound’s overall activity by enhancing its binding affinity or stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Furan-2-carboxylic acid: A furan derivative that can be used as a building block in the synthesis of more complex compounds.
4,5-Dimethoxybenzoic acid: A benzoate ester with similar functional groups.
Uniqueness
Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate is unique due to its combination of a pyrazole ring, a furan ring, and a benzoate ester. This combination of structural features can result in unique chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C21H23N3O6 |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
methyl 2-[[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C21H23N3O6/c1-12-8-13(2)24(23-12)11-14-6-7-17(30-14)20(25)22-16-10-19(28-4)18(27-3)9-15(16)21(26)29-5/h6-10H,11H2,1-5H3,(H,22,25) |
InChI-Schlüssel |
JCMXKQOCGOSGFI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C |
Kanonische SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}(1,4-THIAZINAN-4-YL)METHANONE](/img/structure/B213867.png)

![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)
![4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B213876.png)


![N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B213879.png)
![N-[4-(ethylsulfamoyl)phenyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213880.png)

![2-[(Cyclobutylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B213882.png)

![N-{4-[acetyl(methyl)amino]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213888.png)
![2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213890.png)
